molecular formula C16H15N3O3 B394524 1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B394524
M. Wt: 297.31g/mol
InChI Key: OADUPUPMDHAIOS-UHFFFAOYSA-N
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Description

1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a combination of pyridine, pyrazole, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine hydrate under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Pyridine Moiety: Coupling the pyrazole intermediate with a pyridine derivative using a cross-coupling reaction such as Suzuki or Heck reaction.

    Attachment of the Phenol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and pyrazole moieties.

    Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or antimicrobial properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.

Industry

In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31g/mol

IUPAC Name

(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C16H15N3O3/c1-11-9-16(22,12-5-4-8-17-10-12)19(18-11)15(21)13-6-2-3-7-14(13)20/h2-8,10,20,22H,9H2,1H3

InChI Key

OADUPUPMDHAIOS-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC=CC=C3O

Canonical SMILES

CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC=CC=C3O

Origin of Product

United States

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